molecular formula C18H21ClN2O5S B5053610 2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE

Cat. No.: B5053610
M. Wt: 412.9 g/mol
InChI Key: QLPQTQRMMURQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methoxybenzenesulfonamido group, and a methoxyethylacetamide group.

Preparation Methods

The synthesis of 2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 4-chlorophenylamine, which is then reacted with 4-methoxybenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is further reacted with 2-methoxyethylamine and acetic anhydride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or chloro groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or modulating their function. For example, it may inhibit the biosynthesis of bacterial cell walls, leading to antimicrobial effects, or interfere with cell signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE can be compared with similar compounds such as:

Properties

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S/c1-25-12-11-20-18(22)13-21(15-5-3-14(19)4-6-15)27(23,24)17-9-7-16(26-2)8-10-17/h3-10H,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPQTQRMMURQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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